4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide
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Description
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide is a useful research compound. Its molecular formula is C18H18N4O5S and its molecular weight is 402.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A study by Sarvaiya, Gulati, & Patel (2019) focused on the synthesis and antimicrobial activity of compounds related to 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide. These compounds were evaluated against various bacteria and fungi, highlighting their potential as antimicrobial agents.
Energetic Material
Tang et al. (2015) in their paper published in the Journal of the American Chemical Society, explored the synthesis and structural confirmation of highly energetic compounds related to this compound. They highlighted the sensitivity and potential applications of these compounds in energetic materials (Tang et al., 2015).
Synthesis Techniques
The work by Ennis & Gilchrist (1990) in Tetrahedron discusses the synthesis techniques involving lithiation and palladium-catalyzed coupling, which can be applied to the synthesis of compounds like this compound. These techniques are crucial for creating specialized compounds with potential applications in various fields (Ennis & Gilchrist, 1990).
Anticancer Activity
Mehvish & Kumar (2022) investigated the anticancer activity of 3(2h)-one pyridazinone derivatives, a category to which the mentioned compound belongs. Their study involved molecular docking studies to evaluate the potential of these compounds in cancer treatment (Mehvish & Kumar, 2022).
Pharmaceutical Applications
Tsolomiti, Tsolomiti, & Tsolomitis (2007) described a synthesis method for 4-mercapto-6-phenylpyridazin-3(2H)-ones, which are structurally related to the compound . These compounds are significant in pharmaceuticals, particularly as COX-2 inhibitors and in the treatment of various diseases, indicating the broader pharmaceutical relevance of such compounds (Tsolomiti, Tsolomiti, & Tsolomitis, 2007).
Spectrophotofluorometric Analysis
Sterling & Haney (1974) utilized fluorescamine, a compound related to the furan component in this compound, for spectrophotofluorometric analysis. This highlights the utility of such compounds in analytical chemistry (Sterling & Haney, 1974).
Novel Synthesis Approaches
Koza et al. (2013) discussed the synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, showcasing innovative approaches in the synthesis of complex heterocyclic compounds (Koza et al., 2013).
Antimicrobial Agents
Stephens et al. (2001) synthesized dicationic furan derivatives with significant antimicrobial properties, indicating the potential of furan-containing compounds like this compound in antimicrobial research (Stephens et al., 2001).
Properties
IUPAC Name |
4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c19-28(25,26)14-7-5-13(6-8-14)20-17(23)4-1-11-22-18(24)10-9-15(21-22)16-3-2-12-27-16/h2-3,5-10,12H,1,4,11H2,(H,20,23)(H2,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXGTIAHHFPSDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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